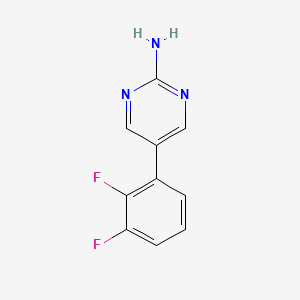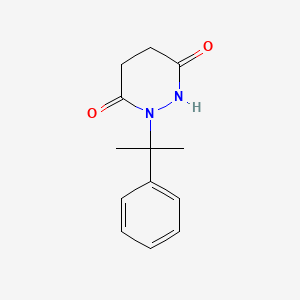
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antitumor, and antifungal agent.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly α-glucosidase inhibition, which is relevant for treating type II diabetes mellitus.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects, such as reducing blood glucose levels in the case of α-glucosidase inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.
Thiourea Derivatives: These compounds also show enzyme inhibitory potential and are used in medicinal chemistry.
Uniqueness
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is unique due to its specific structure, which combines a bromopyridine moiety with a methylpyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
913322-65-3 |
|---|---|
Molekularformel |
C10H9BrN4 |
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
4-(5-bromopyridin-3-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9BrN4/c1-6-2-9(15-10(12)14-6)7-3-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) |
InChI-Schlüssel |
BRQFXJJMAMIJSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)







![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)


![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)


